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molecular formula C5H4ClIN2 B1390960 2-Chloro-5-iodo-4-pyridinamine CAS No. 800402-12-4

2-Chloro-5-iodo-4-pyridinamine

Cat. No. B1390960
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
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Patent
US07405210B2

Procedure details

Silver sulfate (7.1 g, 22.8 mmol) and 4-amino-2-chloropyridine (4.06 g, 31.6 mmol) were added to a solution of iodine (5.65 g, 22.3 mmol) in ethanol (100 mL) and the reaction mixture stirred at rt for 72 h. The bright yellow suspension was filtered, washed with methanol and the filtrate concentrated in vacuo. The residue was partitioned between saturated Na2CO3 solution (200 mL) and ethyl acetate (200 ml). After separation the organic layer was washed with Na2S2O3 solution (50 mL, 25%) and brine (50 mL), dried (MgSO4), concentrated in vacuo and purified by chromatography on silica gel eluting with iso-hexane/ethyl acetate (3:1 to 2.5:1) to give the title compound. δH (CDCl3): 4.81 (2H, br s), 6.63 (1H, s), 8.38 (1H, s); m/z (ES+)=254.86 [M+H]+; RT=2.51 min.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[I:9]I>C(O)C.S([O-])([O-])(=O)=O.[Ag+2]>[Cl:8][C:4]1[CH:3]=[C:2]([NH2:1])[C:7]([I:9])=[CH:6][N:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
4.06 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
5.65 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7.1 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at rt for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The bright yellow suspension was filtered
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between saturated Na2CO3 solution (200 mL) and ethyl acetate (200 ml)
CUSTOM
Type
CUSTOM
Details
After separation the organic layer
WASH
Type
WASH
Details
was washed with Na2S2O3 solution (50 mL, 25%) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with iso-hexane/ethyl acetate (3:1 to 2.5:1)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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